molecular formula C15H10F2N2O5 B5172336 methyl 3-{[(3,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate

methyl 3-{[(3,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate

Cat. No.: B5172336
M. Wt: 336.25 g/mol
InChI Key: LUVUQJRBZYBKSD-UHFFFAOYSA-N
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Description

Methyl 3-{[(3,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate, also known as DFN-5, is a chemical compound that belongs to the class of nitroaromatic compounds. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of methyl 3-{[(3,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate is not fully understood, but it is believed to involve the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme in the folate metabolism pathway, which is required for the synthesis of nucleotides and DNA. Inhibition of DHFR leads to the depletion of intracellular folate levels, which can result in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antitumor activity in vitro and in vivo. It has been demonstrated to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). This compound has also been shown to exhibit low toxicity in normal cells, suggesting that it may have a favorable therapeutic index.

Advantages and Limitations for Lab Experiments

Methyl 3-{[(3,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, it exhibits potent antitumor activity and low toxicity, making it a promising candidate for further drug development. However, there are also limitations to using this compound in lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on methyl 3-{[(3,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate. One potential avenue is the design and synthesis of novel analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans and to determine its potential as a therapeutic agent for the treatment of cancer.

Synthesis Methods

Methyl 3-{[(3,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate can be synthesized through a multi-step process, starting with the reaction of 3,4-difluoroaniline with ethyl 3-oxobutanoate to form 3-{[(3,4-difluorophenyl)amino]carbonyl}-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid ethyl ester. This intermediate is then reacted with nitric acid and sulfuric acid to yield this compound.

Scientific Research Applications

Methyl 3-{[(3,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate has been investigated for its potential applications in medicinal chemistry, particularly as a scaffold for the design and synthesis of novel drugs. It has been shown to exhibit antitumor activity against a variety of cancer cell lines, including breast, colon, and lung cancer. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of nitric oxide in biological systems.

Properties

IUPAC Name

methyl 3-[(3,4-difluorophenyl)carbamoyl]-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O5/c1-24-15(21)9-4-8(5-11(6-9)19(22)23)14(20)18-10-2-3-12(16)13(17)7-10/h2-7H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVUQJRBZYBKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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